6-(4-Chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione
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Overview
Description
6-((4-Chlorophenyl)amino)-2H-thiazolo[3,2-a]pyrimidine-5,7(3H,6H)-dione is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a thiazolopyrimidine core, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 6-((4-Chlorophenyl)amino)-2H-thiazolo[3,2-a]pyrimidine-5,7(3H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with a thiazole derivative, followed by cyclization with a pyrimidine precursor. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as piperidine .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-((4-Chlorophenyl)amino)-2H-thiazolo[3,2-a]pyrimidine-5,7(3H,6H)-dione involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells and other pathogenic organisms .
Comparison with Similar Compounds
6-((4-Chlorophenyl)amino)-2H-thiazolo[3,2-a]pyrimidine-5,7(3H,6H)-dione can be compared with other thiazolopyrimidine derivatives, such as:
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound also features a thiazolopyrimidine core and exhibits similar biological activities.
Imidazo[1,2-a]pyrimidines: These compounds share a similar heterocyclic structure and are known for their medicinal properties.
Thiazolopyrimidine derivatives: These compounds have been studied for their potential as small molecule inhibitors in various biological pathways.
The uniqueness of 6-((4-Chlorophenyl)amino)-2H-thiazolo[3,2-a]pyrimidine-5,7(3H,6H)-dione lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
CAS No. |
82696-77-3 |
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Molecular Formula |
C12H10ClN3O2S |
Molecular Weight |
295.75 g/mol |
IUPAC Name |
6-(4-chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C12H10ClN3O2S/c13-7-1-3-8(4-2-7)14-9-10(17)15-12-16(11(9)18)5-6-19-12/h1-4,9,14H,5-6H2 |
InChI Key |
RIXDUCNZSMWCDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=O)C(C(=O)N21)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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